1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
“1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1249362-84-2 . It has a molecular weight of 201.29 and its IUPAC name is 1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanol .
Molecular Structure Analysis
The molecular formula of this compound is C9H15NO2S . The InChI code is 1S/C9H15NO2S/c1-6-9(7(2)11)13-8(10-6)4-5-12-3/h7,11H,4-5H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its density is predicted to be 1.149±0.06 g/cm3, and its boiling point is predicted to be 311.0±37.0 °C .Scientific Research Applications
Chemical Properties and Synthesis
1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol exhibits unique chemical properties due to its structural components, including the thiazole ring, which is known for its stability and reactivity in chemical synthesis. The thiazole ring, a crucial structure in many bioactive molecules, can be synthesized through various methods, including condensation reactions that offer a broad range of functional group compatibility and potential for diversification (Bhat & Belagali, 2020).
Applications in Material Science
The compound's unique structure may also have implications in material science, particularly in the development of novel polymers or coatings with enhanced properties. For example, derivatives of thiazole-containing compounds have been explored for their potential applications in creating advanced materials with specific optical, electronic, or mechanical properties (Petrov & Androsov, 2013).
Role in Medicinal Chemistry
In medicinal chemistry, thiazole derivatives are studied for their diverse pharmacological activities. The incorporation of the thiazole ring into compounds has led to the development of molecules with anti-viral, anti-microbial, and anti-inflammatory properties, among others. This underscores the potential of this compound as a precursor or scaffold in the design of new therapeutic agents (Bhat & Belagali, 2020).
Environmental and Analytical Chemistry
Additionally, compounds with similar structures have been studied for their environmental persistence and fate, contributing to our understanding of how such chemicals behave in aquatic environments and their potential impact on ecosystems (Haman et al., 2015). This research can inform the development of more environmentally benign compounds and analytical methods for their detection and quantification.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-6-9(7(2)11)13-8(10-6)4-5-12-3/h7,11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXVNLMCQTXZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCOC)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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